![molecular formula C22H24Br2N2O3S B601525 阿比多尔杂质 I CAS No. 153633-10-4](/img/no-structure.png)
阿比多尔杂质 I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arbidol Impurity I is an impurity of Arbidol, a medicinal agent used for treating viral infections . It is a solid powder with a molecular formula of C22H24Br2N2O3S and a molecular weight of 556.32 .
Molecular Structure Analysis
The molecular structure of Arbidol Impurity I is ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate . Further structural analysis can be found in various studies .Physical And Chemical Properties Analysis
Arbidol Impurity I is a solid powder . Further physical and chemical properties specific to Arbidol Impurity I are not detailed in the available sources.科学研究应用
Antiviral Agent
Arbidol Impurity I, also known as Arbidol, is a broad-spectrum antiviral agent . It has been used in the treatment of influenza and other respiratory viral infections .
Inhibitor of SARS-CoV-2
Arbidol has been found to be an efficient inhibitor of SARS-CoV-2 in vitro . This suggests its potential use in the treatment of COVID-19 .
Improving Discharge and Decreasing Mortality Rate in COVID-19 Patients
A recent retrospective study suggested that Arbidol treatment showed a tendency to improve the discharging rate and decrease the mortality rate of COVID-19 patients .
Solubilization and Bioavailability Enhancement
The solubilization and bioavailability of Arbidol can be remarkably increased by Arbidol/β-cyclodextrin complexation in the presence of a third component, poloxamer 188 . This could potentially improve its therapeutic efficacy .
Influenza Treatment
Arbidol has been used in the treatment of influenza . It targets the viral hemagglutinin, which is essential for the virus to enter host cells .
作用机制
属性
{ "Design of Synthesis Pathway": "The synthesis pathway of Arbidol Impurity I involves the reaction of 4-cyano-1,2,3,4-tetrahydroisoquinoline with 2-(bromomethyl)phenylboronic acid in the presence of palladium catalyst and base to yield the desired product.", "Starting Materials": ["4-cyano-1,2,3,4-tetrahydroisoquinoline", "2-(bromomethyl)phenylboronic acid", "palladium catalyst", "base"], "Reaction Steps": [ "The 4-cyano-1,2,3,4-tetrahydroisoquinoline and 2-(bromomethyl)phenylboronic acid are dissolved in a suitable solvent such as toluene or DMF.", "The reaction mixture is then heated to reflux and palladium catalyst and base are added.", "The reaction is allowed to proceed for several hours until completion.", "The mixture is then cooled and filtered to remove any solid impurities.", "The filtrate is then concentrated under reduced pressure to yield the crude product.", "The crude product is then purified by column chromatography or recrystallization to obtain the pure Arbidol Impurity I." ] } | |
CAS 编号 |
153633-10-4 |
分子式 |
C22H24Br2N2O3S |
分子量 |
556.32 |
外观 |
Solid powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。